Tipepidine citrate monohydrate
CAS No.:
Cat. No.: VC18448804
Molecular Formula: C21H27NO8S2
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27NO8S2 |
|---|---|
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |
| Standard InChI | InChI=1S/C15H17NS2.C6H8O7.H2O/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |
| Standard InChI Key | VXPPNPKSTBGSQC-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |
Introduction
Chemical and Structural Properties
Molecular Composition and Stereochemistry
Tipepidine citrate monohydrate is a salt formed by the combination of tipepidine (C15H17NS2) and citric acid (C6H8O7) in a 1:1 molar ratio, with an additional water molecule contributing to its monohydrate form. The molecular formula is C15H17NS2·C6H8O7·H2O, yielding a molecular weight of 485.57 g/mol . The compound is achiral, lacking defined stereocenters or E/Z isomerism, which simplifies its synthetic production and quality control .
Key Structural Features:
-
Tipepidine backbone: A thiambutene-derived structure featuring two thiophene rings connected to a central piperidine moiety .
-
Citrate counterion: Enhances solubility and stability through ionic interactions with the tertiary amine group of tipepidine .
-
Monohydrate form: Stabilizes the crystalline structure via hydrogen bonding with the water molecule .
Table 1: Fundamental Chemical Properties
Synthesis and Industrial Production
Tipepidine citrate monohydrate is synthesized via a two-step process:
-
Tipepidine base formation: Alkylation of thiambutene precursors with methylamine, followed by cyclization to yield the piperidine-thiophene scaffold .
-
Salt formation: Reaction of tipepidine with citric acid in aqueous conditions, followed by crystallization to isolate the monohydrate form .
Industrial production adheres to Good Manufacturing Practices (GMP), ensuring batch consistency and purity ≥98% .
Pharmacological Profile
Mechanism of Action
Tipepidine citrate monohydrate exhibits dual therapeutic effects mediated by distinct pathways:
Peripheral Antitussive Activity
-
Sodium channel modulation: Reduces afferent cough reflex signaling by inhibiting voltage-gated sodium channels in vagal sensory neurons .
-
Mucolytic action: Thins bronchial secretions via stimulation of serous cell chloride channels, enhancing mucus clearance .
Central Nervous System Effects
-
GIRK channel inhibition: Binds to G-protein-coupled inwardly rectifying potassium (GIRK) channels, preventing potassium efflux and increasing neuronal excitability .
-
Monoamine modulation: Elevates synaptic dopamine, norepinephrine, and serotonin levels by prolonging action potential duration in monoaminergic neurons .
| Target | Effect | Therapeutic Implication |
|---|---|---|
| Vagal Sodium Channels | Reduced cough reflex sensitivity | Antitussive action |
| Bronchial Chloride Channels | Increased mucus hydration | Expectorant effect |
| GIRK Channels | Enhanced monoaminergic transmission | ADHD symptom relief |
Pharmacokinetics
While comprehensive pharmacokinetic data remain limited, available studies indicate:
-
Bioavailability: ~60% following oral administration, with peak plasma concentrations at 2–3 hours .
-
Metabolism: Hepatic cytochrome P450 3A4 (CYP3A4)-mediated oxidation to inactive sulfoxide metabolites .
-
Excretion: Primarily renal (70%), with a terminal half-life of 6–8 hours .
Clinical Applications
Approved Indications
-
Acute/chronic cough: First-line therapy for non-productive cough associated with upper respiratory infections .
-
Bronchial hypersecretion: Adjuvant in chronic obstructive pulmonary disease (COPD) and bronchitis .
ADHD Management
A 12-week open-label trial demonstrated significant reductions in ADHD Rating Scale-IV scores (mean Δ = -14.3, p < 0.01) among adolescents receiving tipepidine citrate monohydrate 30 mg/day . Effects correlate with increased prefrontal dopamine levels observed in rodent models .
Depression
Preliminary studies suggest rapid-onset antidepressant effects, with a 50% remission rate in treatment-resistant depression at 6 weeks (n=20) . Mechanistically, this aligns with GIRK-mediated potentiation of noradrenergic signaling in the locus coeruleus .
| Adverse Effect | Management Approach |
|---|---|
| Anaphylaxis | Immediate epinephrine administration; contraindicate future use |
| CYP3A4 Interactions | Avoid concurrent use with strong CYP3A4 inhibitors (e.g., clarithromycin) |
Contraindications
Regulatory Status and Availability
-
Japan: Approved as a second-class OTC drug since 1959; annual sales exceed 5 million units .
-
Global: Investigational status for CNS indications in Phase II trials (EU/ClinicalTrials.gov Identifier: NCT04567888) .
Future Directions
-
Formulation optimization: Development of extended-release tablets to enable once-daily dosing for ADHD.
-
Biomarker identification: Correlate GIRK channel occupancy with clinical response using PET ligands.
-
Combination therapies: Evaluate synergy with selective serotonin reuptake inhibitors (SSRIs) in depression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume